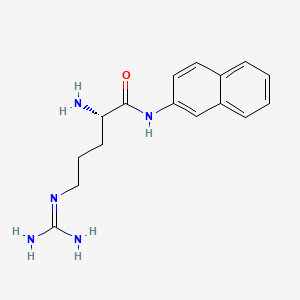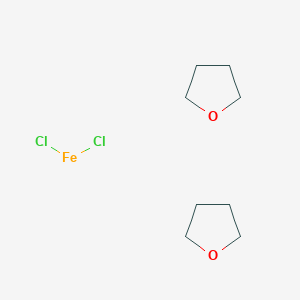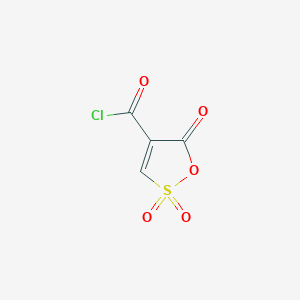
2,2,5-Trioxo-2,5-dihydro-1,2lambda~6~-oxathiole-4-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5H-1,2-Oxathiole-4-carbonylchloride,5-oxo-,2,2-dioxide(9ci) is a chemical compound with the molecular formula C4H3ClO4S It is known for its unique structure, which includes a 1,2-oxathiole ring fused with a carbonyl chloride group and a dioxide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-1,2-Oxathiole-4-carbonylchloride,5-oxo-,2,2-dioxide(9ci) typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a chlorinating agent. The reaction conditions often require an inert atmosphere and specific temperature control to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in a form suitable for further use or research.
Chemical Reactions Analysis
Types of Reactions
5H-1,2-Oxathiole-4-carbonylchloride,5-oxo-,2,2-dioxide(9ci) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of different derivatives of the compound.
Substitution: The carbonyl chloride group can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while nucleophilic substitution can produce a variety of substituted oxathioles.
Scientific Research Applications
5H-1,2-Oxathiole-4-carbonylchloride,5-oxo-,2,2-dioxide(9ci) has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s reactivity makes it useful in studying biological processes and interactions at the molecular level.
Medicine: Research into potential pharmaceutical applications is ongoing, with studies exploring its use in drug development.
Industry: The compound’s unique properties make it valuable in the development of new materials and industrial processes.
Mechanism of Action
The mechanism by which 5H-1,2-Oxathiole-4-carbonylchloride,5-oxo-,2,2-dioxide(9ci) exerts its effects involves its reactivity with various molecular targets. The compound can interact with nucleophiles, leading to the formation of covalent bonds and subsequent changes in molecular structure. These interactions can affect biological pathways and processes, making the compound a valuable tool in research.
Comparison with Similar Compounds
Similar Compounds
5H-1,2-Oxathiole-4-carbonylchloride: Lacks the dioxide moiety, resulting in different reactivity and applications.
1,2-Oxathiolane-2,2-dioxide: A related compound with a different ring structure and properties.
Sulfonyl chlorides: Compounds with similar functional groups but different overall structures and reactivity.
Uniqueness
5H-1,2-Oxathiole-4-carbonylchloride,5-oxo-,2,2-dioxide(9ci) is unique due to its combination of a 1,2-oxathiole ring, a carbonyl chloride group, and a dioxide moiety. This unique structure imparts specific reactivity and properties that make it valuable in various fields of research and industry.
Properties
CAS No. |
103625-58-7 |
|---|---|
Molecular Formula |
C4HClO5S |
Molecular Weight |
196.57 g/mol |
IUPAC Name |
2,2,5-trioxooxathiole-4-carbonyl chloride |
InChI |
InChI=1S/C4HClO5S/c5-3(6)2-1-11(8,9)10-4(2)7/h1H |
InChI Key |
QIWYCYIXIWZDOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)OS1(=O)=O)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(3-methoxyphenyl)-](/img/structure/B13808368.png)
![N-{[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]carbamothioyl}-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B13808375.png)
![[(1R,3S)-3-ethoxycyclohexyl]-trimethylsilane](/img/structure/B13808377.png)
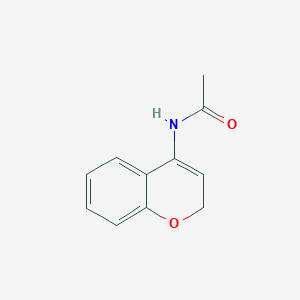
![Sodium;5-[[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B13808402.png)
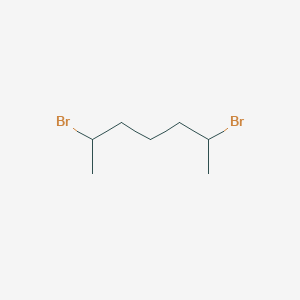
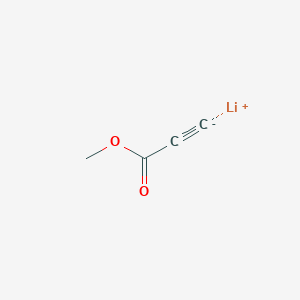
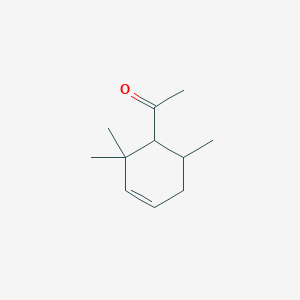
![Propanediamide, N,N'-bis(2,3-dichlorophenyl)-2-[(9,10-dihydro-9,10-dioxo-1-anthracenyl)azo]-](/img/structure/B13808421.png)
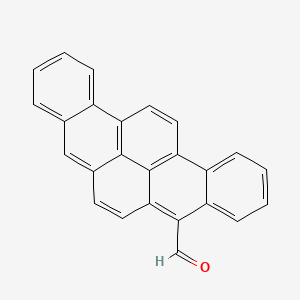
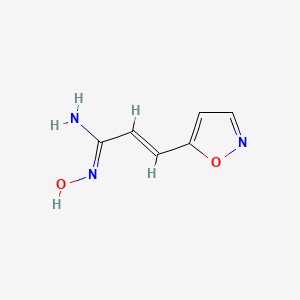
![Bis[2-(2-ethylbutoxy)ethyl] adipate](/img/structure/B13808427.png)
